4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various synthesis methodologies to create quinazolinone derivatives and related compounds, focusing on their structural characterization through spectral analysis and elemental analysis. These compounds are synthesized through reactions involving key intermediates like benzyl amine, thiourea, and different halides, leading to the formation of quinazolinone derivatives with potential biological activities. The structural aspects of these compounds are elucidated using techniques like IR, NMR, MS, and elemental analysis, providing insights into their molecular frameworks and chemical properties (El-Azab, Abdel-Aziz, Ng, & Tiekink, 2012).
Biological Activities
Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Some studies have focused on evaluating the antimicrobial and antifungal activities of these compounds, showing promising results against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. The biological screening involves methods like the paper disc diffusion technique and minimum inhibitory concentration (MIC) determinations to assess the potency of these compounds against targeted microorganisms (Patel, Patel, & Patel, 2010).
Anticancer Research
Quinazolinone derivatives have also been investigated for their potential anticancer activities. The synthesis of novel quinazolinone-based compounds and their evaluation against various cancer cell lines have been conducted to identify promising anticancer agents. These studies leverage in vitro antiproliferative assays to determine the cytotoxic effects of these compounds on cancer cells, aiming to identify compounds with significant anticancer potential for further development (Reis et al., 2011).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol to form 4-bromo-2-(phenylthio)benzaldehyde, which is then reacted with 2-aminobenzophenone to form the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "2-aminobenzenethiol", "2-aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-bromo-2-(phenylthio)benzaldehyde.", "Step 2: Reaction of 4-bromo-2-(phenylthio)benzaldehyde with 2-aminobenzophenone in the presence of a catalyst such as acetic acid or triethylamine to form 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
CAS No. |
950456-84-5 |
Molecular Formula |
C23H15BrN2OS2 |
Molecular Weight |
479.41 |
IUPAC Name |
4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2 |
SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
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